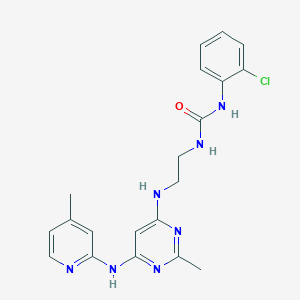
1-(2-Chlorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H22ClN7O and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chlorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for assessing its efficacy and safety in medical applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H23ClN4O and has a molecular weight of approximately 406.86 g/mol. The structure features a chlorophenyl group, a pyrimidine derivative, and an urea functional group, which are significant for its biological interactions.
Research indicates that the compound may exhibit its biological activity through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown selective inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, derivatives have been tested for their ability to inhibit CDK5 and CDK2, with varying potencies observed .
- Receptor Interaction : The compound's structural components suggest potential interactions with various receptors, including metabotropic glutamate receptors, which could modulate neurotransmitter release .
- Anticancer Activity : Some studies have indicated that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through targeted kinase inhibition .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Assay Type | Concentration (μM) | Effect |
|---|---|---|---|
| CDK5 Inhibition | ATP binding assay | 10 | Significant inhibition |
| CDK2 Inhibition | ATP binding assay | 50 | Moderate inhibition |
| Apoptosis Induction | Cell viability assay | 25 | Increased apoptosis rate |
| Receptor Modulation | Binding affinity assays | 10 | Competitive binding |
Case Studies
- Anticancer Studies : A study investigated the effects of similar urea derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a potential therapeutic role in oncology .
- Neuropharmacological Effects : Another study evaluated the neuropharmacological properties of related compounds, noting enhanced cognitive function in animal models treated with these derivatives. This suggests potential applications in treating neurodegenerative diseases .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing biological activity. For example, the incorporation of specific functional groups has been shown to improve potency against targeted kinases while minimizing off-target effects . Additionally, studies have highlighted the role of lipophilicity and molecular size in determining the pharmacokinetic profiles of these compounds.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O/c1-13-7-8-22-17(11-13)28-19-12-18(25-14(2)26-19)23-9-10-24-20(29)27-16-6-4-3-5-15(16)21/h3-8,11-12H,9-10H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFJAIBNVYUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














